N-Benzyl-4-ethoxybenzenecarboximidamide
Description
N-Benzyl-4-ethoxybenzenecarboximidamide is a benzenecarboximidamide derivative characterized by a benzyl group attached to the nitrogen of the carboximidamide moiety and an ethoxy (-OCH₂CH₃) substituent at the 4-position of the benzene ring. Its molecular formula is C₁₆H₁₈N₂O, with a molecular weight of 254.33 g/mol.
Synthetically, this compound is likely prepared via multi-step reactions involving intermediates such as 4-ethoxybenzene carboximidoyl chloride, followed by nucleophilic substitution with benzylamine under controlled conditions (e.g., using polar aprotic solvents like DMF and catalysts such as K₂CO₃) .
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N'-benzyl-4-ethoxybenzenecarboximidamide |
InChI |
InChI=1S/C16H18N2O/c1-2-19-15-10-8-14(9-11-15)16(17)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18) |
InChI Key |
ZMGVYYVPLMPUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-ethoxybenzenecarboximidamide typically involves the reaction of 4-ethoxybenzenecarboximidamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-ethoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Benzyl alcohols, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-4-ethoxybenzenecarboximidamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-Benzyl-4-ethoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, N-Benzyl-4-ethoxybenzenecarboximidamide is compared to structurally related benzenecarboximidamide and benzamide derivatives. Key distinctions arise from variations in substituents, molecular weight, and functional groups.
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 4-ethoxy, N-benzyl | C₁₆H₁₈N₂O | 254.33 | Carboximidamide, ethoxy, benzyl |
| N-Benzyl-4-bromobenzenecarboximidamide | 4-bromo, N-benzyl | C₁₄H₁₃BrN₂ | 289.17 | Carboximidamide, bromo, benzyl |
| 4-(2-Methoxyethoxy)benzenecarboximidamide | 4-(2-methoxyethoxy) | C₁₀H₁₄N₂O₂ | 194.23 | Carboximidamide, methoxyethoxy |
| 4-Ethoxy-N-(4-phenylbutyl)benzamide | 4-ethoxy, N-(4-phenylbutyl) | C₁₉H₂₃NO₂ | 297.39 | Benzamide, ethoxy, phenylbutyl |
Key Comparisons:
Substituent Effects on Reactivity: The ethoxy group in this compound provides moderate electron-donating effects, enhancing stability in nucleophilic reactions compared to electron-withdrawing groups (e.g., bromo in N-Benzyl-4-bromobenzenecarboximidamide) . Benzyl vs.
Biological Activity :
- Carboximidamide derivatives (e.g., this compound) exhibit stronger hydrogen-bonding capabilities than benzamides (e.g., 4-Ethoxy-N-(4-phenylbutyl)benzamide), making them more effective in enzyme inhibition .
- The bromo analog (N-Benzyl-4-bromobenzenecarboximidamide) shows higher reactivity in cross-coupling reactions but lower metabolic stability due to halogen susceptibility .
Solubility and Pharmacokinetics: Ethoxy-substituted compounds generally display better aqueous solubility than methoxyethoxy derivatives (e.g., 4-(2-methoxyethoxy)benzenecarboximidamide) due to reduced molecular complexity .
Uniqueness of this compound
This compound’s uniqueness lies in its balanced electronic and steric profile :
- The ethoxy group optimizes electron density for interactions with aromatic residues in enzymes or receptors, while avoiding the metabolic lability seen in halogenated analogs .
- The benzyl-carboximidamide core enables versatile modifications, allowing for tailored applications in medicinal chemistry (e.g., protease inhibition) or materials science (e.g., ligand design for metal coordination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
